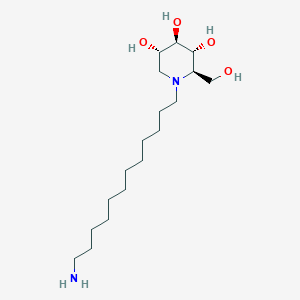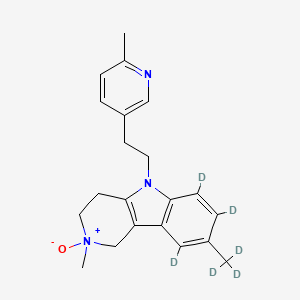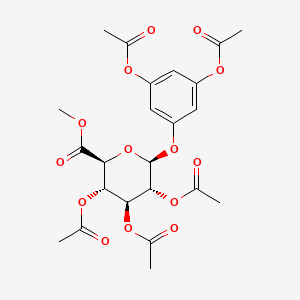
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate is a complex organic compound used primarily in scientific research. It is an intermediate in the synthesis of Phloroglucinol Glucuronide, which has applications in preliminary clinical studies for the treatment of diseases such as Hodgkin’s disease and melanoma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves multiple steps. The starting material, Phloroglucinol, undergoes acetylation to form Phloroglucin-diacetate. This intermediate is then subjected to glucuronidation and methylation reactions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane, chloroform, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate can be compared with other similar compounds such as:
Phloroglucinol Glucuronide: Used in clinical studies for disease treatment.
Morphine-6-glucuronide: A pharmacologically active glucuronide used in pain management.
Propofol O-glucuronide: A metabolite of the anesthetic propofol.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in various fields of scientific research.
Properties
Molecular Formula |
C23H26O14 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,5-diacetyloxyphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H26O14/c1-10(24)31-15-7-16(32-11(2)25)9-17(8-15)36-23-21(35-14(5)28)19(34-13(4)27)18(33-12(3)26)20(37-23)22(29)30-6/h7-9,18-21,23H,1-6H3/t18-,19-,20-,21+,23+/m0/s1 |
InChI Key |
AWYHOOAKYJNNHQ-YKZCJQPKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


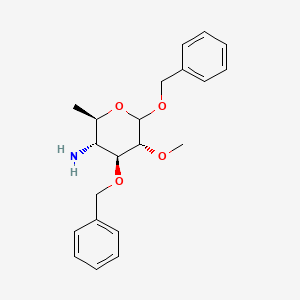

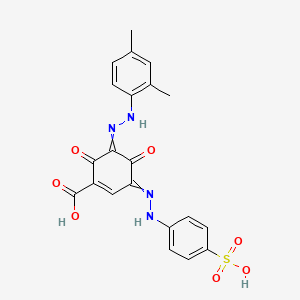
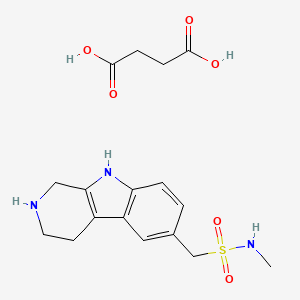
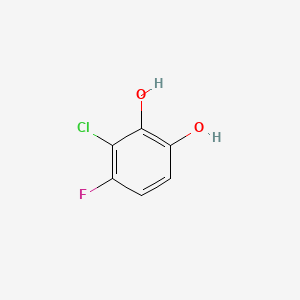
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
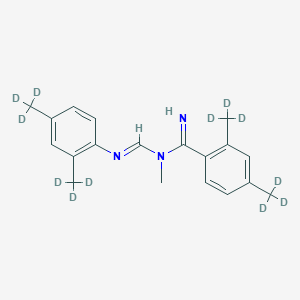
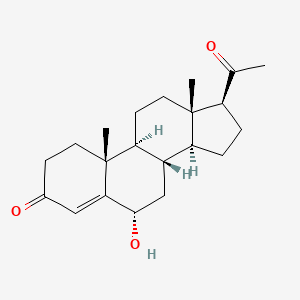
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
